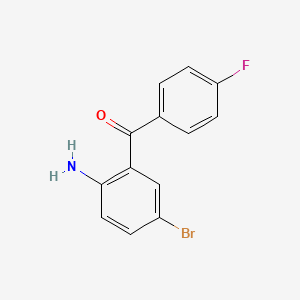

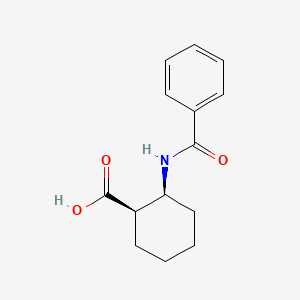

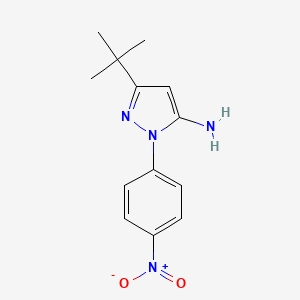

1-Phenyl-3-piperidin-4-ylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-Phenyl-3-piperidin-4-ylurea involves multi-component reactions and microwave-assisted techniques. For instance, a one-pot, three-component synthesis facilitated by p-toluene-sulfonic acid catalysis has been utilized for the synthesis of structurally similar compounds, demonstrating the efficiency and versatility of this approach in generating complex molecules (Thabet et al., 2022). Additionally, microwave-assisted synthesis has been reported as a rapid and efficient method for the preparation of related piperidin-1-yl phenyl derivatives, highlighting the benefits of this technique in organic synthesis (Merugu et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds analogous to 1-Phenyl-3-piperidin-4-ylurea has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations. These studies reveal intricate details about molecular geometry, electron distribution, and intramolecular interactions, providing insights into the structural basis for the chemical behavior of these compounds (Fatma et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of 1-Phenyl-3-piperidin-4-ylurea derivatives have been explored through various reactions, including Michael addition and cyclization processes. These reactions underscore the compound's versatility as a precursor for the synthesis of a wide range of bioactive molecules and its potential utility in medicinal chemistry (Yang et al., 2009).

Physical Properties Analysis

The physical properties of compounds similar to 1-Phenyl-3-piperidin-4-ylurea, including their thermal and optical characteristics, have been characterized using various analytical techniques. These studies provide valuable information on the stability, solubility, and optical behavior of these compounds, which is crucial for their application in different fields (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of 1-Phenyl-3-piperidin-4-ylurea derivatives, including their reactivity towards various reagents and potential for undergoing a range of chemical transformations, have been the subject of numerous studies. These investigations shed light on the compound's functional group interactivity and its implications for synthetic applications (Kulig et al., 2007).

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibitory Activity

Research has shown that compounds related to 1-Phenyl-3-piperidin-4-ylurea have been investigated for their enzyme inhibitory activities. For instance, derivatives of this compound have been evaluated for their inhibitory effects against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies are crucial in the development of potential treatments for various diseases related to enzyme dysfunction (Cetin, Türkan, Bursal, & Murahari, 2021).

Antibacterial Activity

Some derivatives of 1-Phenyl-3-piperidin-4-ylurea have shown promising results in the field of antibacterial research. Studies have demonstrated the synthesis of these compounds and their effectiveness against various bacterial strains, highlighting their potential as antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

HIV-1 Reverse Transcriptase Inhibition

Research into N-Phenyl derivatives of piperidine, a closely related structure, has shown significant potency against wild-type HIV-1 and various NNRTI-resistant mutant viruses. This highlights its potential application in HIV treatment (Tang et al., 2010).

Anticancer Activity

Compounds structurally similar to 1-Phenyl-3-piperidin-4-ylurea have been synthesized and evaluated for their antileukemic activity, particularly against human leukemia cells. This suggests potential applications in cancer therapy (Vinaya et al., 2011).

Neuroprotective Properties

Certain derivatives of 1-Phenyl-3-piperidin-4-ylurea have been identified as potent NMDA antagonists, which could be instrumental in developing neuroprotective agents for treating neurological disorders (Chenard et al., 1995).

Safety And Hazards

Zukünftige Richtungen

“1-Phenyl-3-piperidin-4-ylurea” exhibits a moderate affinity for the dopamine transporter and has been used as a reference compound for the development of potential drugs3.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.

Eigenschaften

IUPAC Name |

1-phenyl-3-piperidin-4-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBLRKMDOMTQQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362945 |

Source

|

| Record name | 1-phenyl-3-piperidin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-piperidin-4-ylurea | |

CAS RN |

61220-48-2 |

Source

|

| Record name | 1-phenyl-3-piperidin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)

![6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1270011.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1270015.png)

![3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1270030.png)